5-(diethylsulfamoyl)-2-methoxybenzoyl chloride
Description
Contextualization of Aryl Acid Chlorides in Chemical Transformations
Aryl acid chlorides, a subclass of acyl chlorides, are organic compounds containing a -COCl functional group attached to an aromatic ring. uq.edu.ausostie.com They are highly reactive derivatives of carboxylic acids and serve as pivotal intermediates in a multitude of organic transformations. uq.edu.ausostie.com Their heightened reactivity stems from the presence of a good leaving group, the chloride ion, and the electrophilic nature of the carbonyl carbon. This reactivity makes them superior to their parent carboxylic acids for many synthetic applications. nih.gov
The general method for their preparation involves the reaction of a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). bath.ac.uk Once formed, aryl acid chlorides are instrumental in reactions such as:
Esterification: They react readily with alcohols and phenols to form esters, a process that is often faster and more efficient than direct esterification of carboxylic acids. bath.ac.uk
Amidation: Their reaction with primary or secondary amines provides a straightforward and high-yielding route to amides. bath.ac.uk
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, aryl acid chlorides can acylate other aromatic rings, forming new carbon-carbon bonds and leading to the synthesis of complex aromatic ketones. mostwiedzy.pl
These reactions underscore the importance of aryl acid chlorides as versatile reagents for introducing the acyl group into various molecules, forming the backbone of many synthetic strategies in pharmaceuticals, agrochemicals, and materials science. mostwiedzy.plgoogle.com
Significance of Sulfonamide and Sulfamoyl Moieties in Synthetic Methodologies
The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR'R'', is a cornerstone in medicinal chemistry and a valuable tool in organic synthesis. google.comgoogle.com This moiety is typically formed by the reaction of a sulfonyl chloride with a primary or secondary amine. google.com While the sulfonamide group itself is relatively stable and often considered unreactive, this stability is a key feature of its utility. google.com
In the realm of synthetic methodologies, sulfonamides are significant for several reasons:
Protecting Groups: The sulfonamide group can be used to protect amines. For instance, a tosyl (p-toluenesulfonyl) group is a common protecting group for primary and secondary amines.
Directing Groups: The sulfamoyl group can act as a directing group in electrophilic aromatic substitution, influencing the regioselectivity of reactions on the aromatic ring to which it is attached.
Bioisosteres: In medicinal chemistry, the sulfonamide group is often used as a bioisostere for other functional groups, like carboxylic acids, due to similar steric and electronic properties, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. google.com
The prevalence of the sulfonamide motif in a wide array of biologically active compounds, from antibacterial agents to diuretics and anticancer drugs, highlights its enduring importance in the design and synthesis of new chemical entities. google.comgoogle.com
Overview of 5-(Diethylsulfamoyl)-2-methoxybenzoyl Chloride as a Multimodal Building Block
This compound is a fine-tuned chemical entity that incorporates the key reactive features of both aryl acid chlorides and the structural stability of a sulfamoyl group. This strategic combination of functional groups makes it a prime example of a multimodal building block in organic synthesis. A building block in chemistry is a molecule that can be used to assemble more complex molecular architectures in a controlled, step-wise fashion. stackexchange.com The term "multimodal" suggests that this compound possesses multiple, distinct reactive sites that can potentially be addressed under different reaction conditions.
The primary reactive site is the highly electrophilic acyl chloride group, which can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. The diethylsulfamoyl group, being a tertiary sulfonamide, is robust and generally unreactive under the conditions used to functionalize the acyl chloride. This allows for the selective modification of the acyl chloride moiety without disturbing the sulfamoyl group. The methoxy (B1213986) group and the aromatic ring itself represent further sites for potential, albeit more challenging, synthetic modifications under different reaction conditions.
The presence of these distinct functional groups on a single aromatic scaffold provides synthetic chemists with a versatile platform for constructing complex target molecules. The specific substitution pattern—the methoxy group at position 2 and the diethylsulfamoyl group at position 5—also influences the electronic properties of the benzoyl chloride, which can modulate its reactivity and the properties of the resulting derivatives.
Below is a data table summarizing some of the key chemical properties of this compound.
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 938114-75-1 |
| Molecular Formula | C₁₂H₁₆ClNO₄S |
| Molecular Weight | 305.77 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(OC)C(C(=O)Cl)=C1 |
| InChI Key | TVLDRYDOHDKSIV-UHFFFAOYSA-N |
Scope and Academic Research Objectives Pertaining to the Compound
While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its structural features allow for informed inferences about its potential research applications and objectives. The primary academic interest in a molecule like this lies in its utility as a specialized intermediate for the synthesis of novel, high-value compounds, particularly in the fields of medicinal and agricultural chemistry.
Research objectives pertaining to this compound likely include:
Synthesis of Novel Bioactive Molecules: The compound serves as an excellent starting material for creating libraries of novel compounds to be screened for biological activity. The reaction of the acyl chloride with various amines, alcohols, or other nucleophiles can rapidly generate a diverse set of derivatives. The diethylsulfamoyl and methoxy substituents provide specific steric and electronic properties that can be explored for optimizing interactions with biological targets.
Development of New Synthetic Methodologies: The differential reactivity of the functional groups on the molecule could be exploited in the development of new, selective chemical transformations. For example, research could focus on performing reactions on the aromatic ring or the methoxy group while the acyl chloride is masked or after it has been transformed.
Probing Structure-Activity Relationships (SAR): In medicinal chemistry, building blocks like this compound are invaluable for systematic SAR studies. By keeping the core structure constant and varying the group attached to the former acyl chloride position, researchers can probe how different functionalities affect the biological activity of a lead compound. The sulfamoyl moiety is a common feature in many drugs, and this compound provides a means to incorporate this group into new molecular frameworks.
In essence, the academic and industrial value of this compound is not as a final product itself, but as a sophisticated and versatile tool for the efficient construction of more complex and potentially useful molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-4-14(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(13)15/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLDRYDOHDKSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 5 Diethylsulfamoyl 2 Methoxybenzoyl Chloride
Precursor Synthesis and Starting Material Derivation
Synthesis of Substituted Benzoic Acid Precursors
A common and efficient starting point for the synthesis of the target molecule is 2-methoxybenzoic acid, also known as o-anisic acid. This precursor already contains the required methoxy (B1213986) group at the correct position relative to the carboxylic acid. The synthesis of 2-methoxybenzoic acid itself can be achieved from more readily available starting materials such as salicylic (B10762653) acid (2-hydroxybenzoic acid). researchgate.net
Another synthetic approach begins with 4-methoxybenzenesulfonamide. This route involves a series of transformations including bromination, cyanation, alcoholysis, and hydrolysis to yield 2-methoxy-5-sulfamoylbenzoic acid. google.comwipo.int While this produces a related sulfonamide, it provides a basis for understanding the construction of the core structure.
The following table summarizes a selection of synthetic precursors and their corresponding products in the synthesis pathway.
| Starting Material | Intermediate/Product | Key Transformation |
| Salicylic acid | 2-Methoxybenzoic acid | Methylation |
| 2-Methoxybenzoic acid | 5-Chlorosulfonyl-2-methoxybenzoic acid | Chlorosulfonation |
| 4-Methoxybenzenesulfonamide | 3-Bromo-4-methoxybenzenesulfonamide | Bromination |
| 3-Bromo-4-methoxybenzenesulfonamide | 3-Cyano-4-methoxybenzenesulfonamide | Cyanation |
| 3-Cyano-4-methoxybenzenesulfonamide | 2-Methoxy-5-sulfonamide methyl benzoate (B1203000) | Alcoholysis |
| 2-Methoxy-5-sulfonamide methyl benzoate | 2-Methoxy-5-sulfamoylbenzoic acid | Hydrolysis |
Introduction of the Methoxy Group via Alkylation Strategies
The introduction of the 2-methoxy group is a critical step in the synthesis. A widely used method is the methylation of the hydroxyl group of salicylic acid or its esters. google.com This etherification is typically carried out using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily reacts with the methylating agent.
An alternative strategy involves starting with a precursor that can be methoxylated. For instance, a suitably substituted phenol (B47542) can undergo Williamson ether synthesis with a methyl halide or dimethyl sulfate. The choice of base and solvent is crucial to optimize the yield and minimize side reactions.
Formation of the Diethylsulfamoyl Moiety
The diethylsulfamoyl group [-SO2N(CH2CH3)2] is introduced in a two-step sequence: sulfonation of the aromatic ring to form a sulfonyl chloride, followed by amidation with diethylamine (B46881).
The key intermediate, 5-chlorosulfonyl-2-methoxybenzoic acid, is synthesized by the chlorosulfonation of 2-methoxybenzoic acid. researchgate.net This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid. The methoxy and carboxylic acid groups on the benzene (B151609) ring direct the incoming chlorosulfonyl group to the para position relative to the methoxy group.
A typical procedure involves the slow addition of chlorosulfonic acid to a stirred mixture of 2-methoxybenzoic acid in a suitable solvent like dichloroethane. researchgate.net The reaction temperature is carefully controlled, and the mixture is heated to drive the reaction to completion. The product is then isolated by pouring the reaction mixture into ice water, which precipitates the solid 5-chlorosulfonyl-2-methoxybenzoic acid. A study on the process optimization for a similar sulfonyl chloride formation from 2-methoxybenzoic acid found that a molar ratio of 1:5 of the benzoic acid to chlorosulfonic acid can lead to a yield of up to 95.7%. researchgate.net
Conversion of Carboxylic Acid to Benzoyl Chloride Functionality
The final step in the synthesis is the conversion of the carboxylic acid group of 5-(diethylsulfamoyl)-2-methoxybenzoic acid into a benzoyl chloride. This transformation is crucial for activating the carboxylic acid for subsequent reactions. Thionyl chloride (SOCl2) is a common and effective reagent for this purpose. doubtnut.com
The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent. doubtnut.com The byproducts of this reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion. doubtnut.com After the reaction is complete, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, to yield the desired 5-(diethylsulfamoyl)-2-methoxybenzoyl chloride. researchgate.net The CAS number for this final compound is 938114-75-1. fluorochem.co.uk
The following table outlines the reagents and typical conditions for this conversion.
| Starting Material | Reagent | Solvent | Byproducts | Product |
| 5-(diethylsulfamoyl)-2-methoxybenzoic acid | Thionyl chloride (SOCl₂) | Inert solvent (e.g., toluene (B28343), dichloromethane) | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | This compound |
Acyl Chlorination Reagents and Reaction Conditions (e.g., Thionyl Chloride, Oxalyl Chloride, Phosphorus Oxychloride)
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Several reagents are commonly employed for this purpose, each with its own set of advantages and specific reaction conditions.
Thionyl Chloride (SOCl₂):
Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be readily removed from the reaction mixture, driving the reaction to completion. A patent for the preparation of a related compound, 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, utilizes thionyl chloride for a chlorination step, indicating its compatibility with similar functional groups. The reaction is often carried out in an inert solvent, such as toluene or dichloromethane (B109758), and may be catalyzed by N,N-dimethylformamide (DMF).
A typical procedure involves refluxing the carboxylic acid with an excess of thionyl chloride, with or without a solvent. The progress of the reaction can be monitored by the cessation of gas evolution. After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield the crude acyl chloride, which can be further purified if necessary.
Oxalyl Chloride ((COCl)₂):
Oxalyl chloride is another effective reagent for the preparation of acyl chlorides. It is often preferred for smaller-scale reactions or when milder conditions are required. The reaction with oxalyl chloride also produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). Similar to thionyl chloride, a catalytic amount of DMF is often used to facilitate the reaction through the formation of the Vilsmeier reagent in situ. The reaction is typically performed in an inert solvent like dichloromethane at or below room temperature.
Phosphorus Oxychloride (POCl₃):
Phosphorus oxychloride can also be employed for the synthesis of benzoyl chlorides. While it is a less common choice compared to thionyl chloride and oxalyl chloride for this specific transformation, it can be effective. The reaction stoichiometry needs to be carefully controlled, and the work-up involves separating the product from phosphoric acid byproducts.
Interactive Data Table: Typical Reaction Conditions for Acyl Chlorination
| Reagent | Solvent | Temperature | Catalyst | Typical Byproducts |
| Thionyl Chloride | Toluene, Dichloromethane | Reflux | DMF (catalytic) | SO₂, HCl |
| Oxalyl Chloride | Dichloromethane, 1,2-Dichloroethane | 0°C to Room Temp | DMF (catalytic) | CO₂, CO, HCl |
| Phosphorus Oxychloride | Neat or inert solvent | Elevated | None | H₃PO₄ derivatives |
Reaction Optimization and Yield Enhancement Strategies
To maximize the yield and purity of this compound, several optimization strategies can be employed. The choice of solvent is crucial; it must be inert to the reaction conditions and allow for easy separation from the product. The reaction temperature and time are also critical parameters that need to be optimized to ensure complete conversion while minimizing potential side reactions.
The use of a catalyst, most commonly DMF, can significantly accelerate the reaction rate. The catalytic cycle involves the formation of a highly reactive Vilsmeier reagent, which then reacts with the carboxylic acid. The amount of catalyst should be carefully controlled, as excessive amounts can lead to side reactions and purification challenges.
Furthermore, ensuring the dryness of the starting materials and the reaction apparatus is paramount, as acyl chlorides are highly susceptible to hydrolysis. The removal of gaseous byproducts can be facilitated by conducting the reaction under a gentle stream of an inert gas or by using a suitable gas trap. Post-reaction, the efficient removal of excess chlorinating agent and solvent is essential for obtaining a high-purity product. This is typically achieved through distillation under reduced pressure.
Chemo- and Regioselectivity Considerations in Synthesis
The synthesis of this compound from its corresponding carboxylic acid is a highly chemoselective transformation. The primary reactive site is the carboxylic acid group, which is readily converted to the acyl chloride. The other functional groups present on the aromatic ring, the N,N-diethylsulfamoyl group and the methoxy group, are generally stable under the standard conditions used for this conversion.
The N,N-diethylsulfamoyl group is robust and does not typically react with thionyl chloride or oxalyl chloride under the conditions employed for acyl chloride formation. Similarly, the methoxy group, being an ether linkage on an aromatic ring, is also inert to these reagents. This high degree of chemoselectivity simplifies the synthesis, as protection of these functional groups is not required.
Regioselectivity is not a concern in this specific reaction step, as the transformation occurs exclusively at the carboxylic acid moiety. There are no other competing reactive sites that could lead to isomeric products.
Advanced Synthetic Approaches and Process Intensification
In recent years, there has been a significant drive towards developing more efficient, safer, and sustainable chemical processes. For the synthesis of benzoyl chlorides, advanced approaches such as continuous flow synthesis and the use of novel catalytic methods are being explored.
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. The synthesis of this compound is well-suited for a continuous flow setup.
In a potential flow process, a solution of 5-(diethylsulfamoyl)-2-methoxybenzoic acid in an appropriate solvent and the chlorinating agent (e.g., thionyl chloride) could be continuously pumped and mixed in a heated reactor coil. The reaction time can be precisely controlled by adjusting the flow rate and the reactor volume. The gaseous byproducts can be efficiently removed in-line using a gas-liquid separator. This approach would minimize the handling of hazardous reagents and allow for a safer and more scalable production process.
While DMF is a well-established catalyst for this transformation, research into alternative and more efficient catalytic systems is ongoing. The use of solid-supported catalysts could simplify the purification process by allowing for easy separation of the catalyst from the reaction mixture. Furthermore, the development of novel catalysts that can operate under milder conditions or with higher turnover numbers could lead to more sustainable and cost-effective synthetic routes for the production of this compound and other valuable benzoyl chloride derivatives.
Reactivity Profiles and Mechanistic Investigations of 5 Diethylsulfamoyl 2 Methoxybenzoyl Chloride
Electrophilic Reactivity of the Benzoyl Chloride Group
The benzoyl chloride group is the primary center of reactivity in 5-(diethylsulfamoyl)-2-methoxybenzoyl chloride. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This high degree of electrophilicity makes it susceptible to attack by a wide range of nucleophiles.
Influence of Steric and Electronic Factors on Reactivity
The reactivity of the benzoyl chloride group is significantly modulated by the substituents on the aromatic ring. rsc.org
Electronic Effects: The this compound molecule has two key substituents influencing the electrophilicity of the carbonyl carbon.
The 5-diethylsulfamoyl group (-SO₂NEt₂) is a powerful deactivating group. It strongly withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects. This electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzoyl chloride.
Steric Effects: The methoxy (B1213986) group at the ortho-position to the benzoyl chloride introduces steric hindrance. rsc.org This can impede the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate compared to a less hindered acyl chloride. This steric effect is particularly relevant in reactions like the Friedel-Crafts acylation, where large complexes are formed.
Potential Reactivity and Stability of the Diethylsulfamoyl Moiety
The N,N-diethylsulfamoyl group is generally a stable and robust functional group under many reaction conditions. Aromatic sulfonamides are known for their chemical stability. They are typically resistant to hydrolysis under neutral or moderately acidic or basic conditions. Cleavage of the sulfur-nitrogen bond usually requires harsh conditions, such as strong acid and high temperatures, which are not typical for the nucleophilic acyl substitution reactions discussed above. The sulfamoyl group is also generally stable towards common oxidizing and reducing agents. This stability allows the benzoyl chloride moiety to undergo various transformations while the sulfamoyl group remains intact. chemicalbook.com
Behavior under Acidic Conditions
Under anhydrous acidic conditions, this compound is expected to be relatively stable. However, in the presence of protic acids, particularly in aqueous media, it will undergo hydrolysis. This reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The final products of this hydrolysis are 5-(diethylsulfamoyl)-2-methoxybenzoic acid and hydrochloric acid. wikipedia.org
Behavior under Basic Conditions
The reactivity of this compound is significantly enhanced under basic conditions. In aqueous alkaline solutions, such as sodium hydroxide (B78521), it undergoes rapid hydrolysis to form the sodium salt of 5-(diethylsulfamoyl)-2-methoxybenzoic acid. wikipedia.orgquora.com The reaction proceeds via nucleophilic attack by the hydroxide ion on the highly electrophilic carbonyl carbon.
Similarly, it reacts readily with other nucleophiles. With alcohols, in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, it forms the corresponding esters. With amines, it yields the respective amides. wikipedia.org These reactions are fundamental in synthetic chemistry for introducing the 5-(diethylsulfamoyl)-2-methoxybenzoyl moiety into various molecules.
Kinetic and Thermodynamic Aspects of Reactivity
The mechanism of nucleophilic substitution for benzoyl chlorides is a spectrum ranging from a dissociative, SN1-type pathway to an associative, addition-elimination (often referred to as SN2-like) pathway. researchgate.net The specific path taken by this compound is a delicate balance between the electronic effects of its substituents and the properties of the solvent.
Solvolysis Studies and Solvent Effects
Solvolysis is a reaction where the solvent acts as the nucleophile. The mechanism of solvolysis for a substituted benzoyl chloride is highly sensitive to both the solvent's ionizing power (Y) and its nucleophilicity (N). rsc.org
Dissociative (SN1-like) Mechanism: This pathway is favored in solvents with high ionizing power and low nucleophilicity (e.g., trifluoroethanol, formic acid). These solvents effectively stabilize the formation of a benzoyl cation (acylium ion) intermediate and the departing chloride ion. The electron-donating 2-methoxy group in this compound can stabilize this cationic intermediate through resonance, thus favoring this pathway.
Associative (Addition-Elimination) Mechanism: This pathway is favored in solvents with high nucleophilicity (e.g., aqueous ethanol, aqueous acetone). rsc.org The solvent molecule directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. The strongly electron-withdrawing 5-diethylsulfamoyl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, favoring this mechanism.
Given the opposing electronic nature of the two substituents, the solvolysis mechanism of this compound is expected to be highly dependent on the solvent system, potentially shifting between pathways with changes in solvent composition. rsc.org
| Solvent Type | Key Property | Favored Mechanism | Rationale |
|---|---|---|---|
| Highly Ionizing, Weakly Nucleophilic (e.g., 97% TFE) | High Y, Low N | SN1-like (Dissociative) | Stabilization of the acylium ion intermediate is dominant. The 2-methoxy group assists in this stabilization. |
| Highly Nucleophilic (e.g., 80% Ethanol/Water) | High N | Addition-Elimination (Associative) | Direct nucleophilic attack by the solvent is favored. The 5-diethylsulfamoyl group enhances the electrophilicity of the carbonyl carbon. |
| Intermediate Properties (e.g., Acetic Acid) | Moderate Y & N | Borderline / Mixed | A competitive balance exists between the two mechanistic pathways. |
Substituent Effects on Reaction Rates (Hammett Type Analyses)
Hammett-type analyses provide quantitative insight into the influence of substituents on reaction rates and are invaluable for elucidating reaction mechanisms. csbsju.edu The Hammett equation is given by log(k/k₀) = ρσ, where ρ (rho) is the reaction constant indicating the sensitivity to substituent effects, and σ (sigma) is the substituent constant measuring its electronic effect.
For the solvolysis of benzoyl chlorides, Hammett plots are often V-shaped, which is indicative of a change in the rate-determining step or a complete change in mechanism across a series of substituents. researchgate.net
Negative ρ value: Indicates the buildup of positive charge in the transition state. This is characteristic of an SN1-like mechanism, where electron-donating groups (negative σ) accelerate the reaction by stabilizing the forming acylium ion. researchgate.net
Positive ρ value: Indicates the buildup of negative charge in the transition state or a need for a more electrophilic center. This is characteristic of an associative mechanism, where electron-withdrawing groups (positive σ) accelerate the reaction by making the carbonyl carbon more susceptible to nucleophilic attack. nih.gov
| Substituent | σₚ (para) | Electronic Effect |
|---|---|---|
| -OCH₃ | -0.27 | Electron-donating |
| -CH₃ | -0.17 | Electron-donating |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Electron-withdrawing |
| -SO₂NR₂ | ~ +0.57 | Strongly electron-withdrawing |
| -NO₂ | +0.78 | Strongly electron-withdrawing |
Investigation of Transition States and Intermediates
The nature of the transition states and intermediates is intrinsically linked to the mechanistic pathway.
SN1 Pathway: The key intermediate is the acylium ion (R-C≡O⁺). This species is sp-hybridized and linear at the carbonyl carbon. The rate-determining step is the formation of this high-energy intermediate. The transition state leading to it involves significant C-Cl bond stretching and charge separation. Such intermediates can sometimes be trapped by conducting the reaction in the presence of a highly reactive nucleophile. researchgate.net
Associative Pathway: This mechanism proceeds through a tetrahedral intermediate or a transition state that closely resembles it. In a stepwise addition-elimination mechanism, a distinct tetrahedral intermediate is formed. In a concerted SN2-like process, a single transition state with a trigonal bipyramidal geometry is involved, where the nucleophile is attacking and the leaving group is departing simultaneously. For this compound, the associative transition state would feature a partial bond between the solvent nucleophile and the carbonyl carbon, with a buildup of negative charge on the carbonyl oxygen.
Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) are a powerful tool for probing the structure of transition states, particularly by measuring the change in reaction rate upon isotopic substitution (e.g., H₂O vs. D₂O). princeton.edu
For solvolysis reactions, the solvent KIE (kH₂O/kD₂O) is particularly informative.
Small KIE (kH₂O/kD₂O ≈ 1.0 - 1.3): This is generally indicative of an SN1 mechanism. In the rate-determining step (ionization to the acylium ion), the solvent is not covalently involved, leading to a minimal isotope effect. beilstein-journals.orgkoreascience.kr
Large KIE (kH₂O/kD₂O > 1.5): A significant KIE suggests that the solvent is involved in the rate-determining step, either as a nucleophile or as a general base catalyst assisting the attack of another solvent molecule. This is characteristic of an associative mechanism where O-H bond breaking contributes to the transition state energetics. beilstein-journals.orgchempedia.info
For this compound, the magnitude of the solvent KIE would be a strong indicator of the operative mechanism. A shift from a small to a large KIE upon changing the solvent from a highly ionizing one (like TFE) to a highly nucleophilic one (like aqueous ethanol) would provide compelling evidence for the mechanistic duality of this compound.
| Mechanism | Expected kH₂O/kD₂O Value | Interpretation |
|---|---|---|
| SN1-like (Dissociative) | 1.0 - 1.3 | Solvent is not covalently involved in the rate-determining transition state. |
| Addition-Elimination / SN2-like (Associative) | > 1.5 | Solvent acts as a nucleophile and/or general base in the rate-determining transition state, involving O-H bond cleavage. |
Applications As a Strategic Intermediate in Complex Molecular Architectures
Construction of Heterocyclic Systems
The compound is a valuable precursor for synthesizing various heterocyclic structures, which are core components of many pharmaceuticals and biologically active compounds. nih.govnih.gov The electrophilic nature of the acyl chloride moiety enables it to react with a range of dinucleophilic species, leading to the formation of diverse ring systems.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are among the most significant structural motifs in medicinal chemistry. nih.govnih.gov 5-(diethylsulfamoyl)-2-methoxybenzoyl chloride can be employed in condensation reactions with substrates containing two nucleophilic nitrogen atoms, or one nitrogen and another nucleophilic center, to form rings. For example, reaction with diamines can lead to the formation of benzodiazepine (B76468) derivatives, while reaction with aminophenols or amino thiophenols can yield benzoxazines and benzothiazines, respectively. clockss.org The specific reaction conditions and the nature of the dinucleophile dictate the final heterocyclic structure.
Table 1: Examples of Nitrogen-Containing Heterocycles
| Heterocycle Class | General Starting Materials | Potential Product Scaffold |
|---|---|---|
| Benzodiazepines | o-Phenylenediamines | Fused seven-membered diazepine (B8756704) ring |
| Quinazolinones | Anthranilic acids or anthranilamides | Fused pyrimidinone ring system |
| Benzoxazines | o-Aminophenols | Fused oxazine (B8389632) ring system |
Synthesis of Oxygen-Containing Heterocycles
Oxygen-containing heterocycles are prevalent in natural products and synthetic compounds with diverse biological activities. nih.govresearchgate.net The synthesis of these structures using this compound typically involves reactions with oxygen-based nucleophiles. Intramolecular cyclization of precursor molecules, formed by reacting the benzoyl chloride with a suitable diol or hydroxy acid, is a common strategy. rsc.org For instance, reaction with a 1,2-diol followed by cyclization can yield substituted dioxolanes or dioxanes. The formation of five- and six-membered rings is often favored due to thermodynamic stability. rsc.org
Synthesis of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are integral to many pharmaceutical and agrochemical compounds. chemistryviews.org The synthesis of these rings can be achieved by reacting this compound with sulfur-containing nucleophiles. organic-chemistry.org For example, condensation with a compound containing both a thiol and an amino group can lead to the formation of thiazine (B8601807) derivatives. Ring-closing reactions of intermediates bearing the 5-(diethylsulfamoyl)-2-methoxybenzoyl moiety and a distant thiol group are also a viable route to larger sulfur-containing rings. chemistryviews.orgresearchgate.net
Role in Combinatorial Chemistry and Library Synthesis
The structural features of this compound make it an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis (DOS), methodologies aimed at rapidly generating large collections of compounds for biological screening. scispace.comnih.gov
Solid-Phase Organic Synthesis Applications
Solid-phase synthesis is a powerful technique for constructing libraries of compounds, where molecules are built on a solid support or resin. dtu.dkrsc.org this compound can be used as a key building block in this approach. It can be reacted with a resin-bound amine or alcohol, effectively anchoring the molecule to the solid support. Subsequent reactions can then be performed on the other functional groups of the molecule. The final products are then cleaved from the resin for purification and screening. researchgate.net This methodology allows for the efficient and parallel synthesis of a large number of derivatives. mdpi.com
Table 2: Solid-Phase Synthesis Approach
| Step | Description | Purpose |
|---|---|---|
| 1. Immobilization | The benzoyl chloride reacts with a resin-bound nucleophile (e.g., amine). | Anchors the scaffold to the solid support for easy handling and purification. |
| 2. Diversification | Further chemical transformations are performed on the anchored molecule. | Introduces structural diversity into the library. |
Diversity-Oriented Synthesis Using the Compound
Diversity-oriented synthesis (DOS) aims to create libraries of molecules with high structural and stereochemical diversity, exploring a wider range of chemical space than traditional library synthesis. rsc.orgnih.govscispace.com this compound can serve as a starting point in a DOS workflow. By reacting the acyl chloride with a range of diverse building blocks, and then subjecting the products to various cyclization and modification reactions, a wide array of distinct molecular scaffolds can be generated from a single starting material. frontiersin.org This approach is valuable for discovering novel chemical probes and drug leads against new and challenging biological targets. nih.gov
Building Block for Polyfunctionalized Aromatic Systems
The inherent reactivity and substitution pattern of this compound make it an exemplary starting material for the synthesis of polyfunctionalized aromatic systems. The presence of three distinct functional groups on the benzene (B151609) ring allows for a range of selective chemical transformations, providing access to a diverse array of substituted aromatic compounds that are valuable in medicinal chemistry and materials science.
The benzoyl chloride moiety is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles. wikipedia.org This allows for the straightforward introduction of amide, ester, and ketone functionalities. For instance, reaction with primary or secondary amines leads to the formation of corresponding benzamides, while reaction with alcohols yields benzoate (B1203000) esters. These reactions are typically high-yielding and proceed under mild conditions.
Furthermore, the diethylsulfamoyl and methoxy (B1213986) groups direct subsequent electrophilic aromatic substitution reactions to specific positions on the aromatic ring. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions, while the sulfamoyl group is a deactivating meta-director. This differential directing effect can be exploited to achieve regioselective functionalization of the aromatic core.
The strategic application of these reactions enables the synthesis of aromatic compounds with multiple, precisely positioned functional groups. For example, a synthetic sequence could involve an initial amidation at the benzoyl chloride, followed by a regioselective nitration or halogenation directed by the existing substituents.
Table 1: Potential Reactions for Functionalization
| Reaction Type | Reagent/Catalyst | Functional Group Introduced |
|---|---|---|
| Amidation | Primary/Secondary Amine | Amide |
| Esterification | Alcohol | Ester |
| Friedel-Crafts Acylation | Arene, Lewis Acid (e.g., AlCl₃) | Ketone |
| Nitration | HNO₃/H₂SO₄ | Nitro Group |
These polyfunctionalized aromatic systems serve as crucial scaffolds for the development of novel pharmaceutical agents and functional materials. The ability to systematically modify the substitution pattern allows for the fine-tuning of electronic and steric properties, which is essential for optimizing biological activity or material performance.
Precursor for Advanced Synthetic Building Blocks
Beyond its direct use in the synthesis of functionalized aromatics, this compound serves as a valuable precursor for the generation of more advanced and complex synthetic building blocks. google.com The functional groups present in the molecule can be chemically modified to introduce new reactive sites, thereby expanding its synthetic utility.
For instance, the benzoyl chloride can be converted to a variety of other functional groups. Reduction of the corresponding ester or amide derivatives can yield benzyl (B1604629) alcohols or amines, respectively. These new functional groups can then participate in a host of subsequent transformations, such as etherification, further amidation, or serve as directing groups for ortho-metalation reactions.
Moreover, the aromatic ring itself can be further elaborated. For example, through judicious choice of reagents, the existing substituents can facilitate cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. lifechemicals.com This allows for the construction of biaryl systems or the attachment of alkyne moieties, which are common structural motifs in many complex natural products and pharmaceuticals.
The diethylsulfamoyl group, while often incorporated for its electronic properties and its prevalence in bioactive molecules, can also be a site for chemical modification, although this is less common.
The ability to transform this compound into a variety of more complex and functionalized intermediates underscores its importance as a versatile platform molecule in organic synthesis. These advanced building blocks, with their well-defined substitution patterns and multiple reactive handles, are instrumental in the efficient and convergent synthesis of complex target molecules.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, IR, and Mass Spectrometry provide a detailed fingerprint of the atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration reveals the ratio of protons, and the splitting pattern (multiplicity) shows adjacent protons. For 5-(diethylsulfamoyl)-2-methoxybenzoyl chloride, the predicted ¹H NMR data in a solvent like CDCl₃ would feature distinct signals for the aromatic, methoxy (B1213986), and diethylamino protons.
The aromatic region is expected to show three protons with splitting patterns influenced by their positions relative to the three different substituents. The methoxy group should appear as a sharp singlet, while the two ethyl groups of the sulfonamide moiety will present as a characteristic quartet and triplet pattern due to spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H-3, H-4, H-6) | 7.5 - 8.2 | Multiplet | 3H |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | 3H |
| Methylene (B1212753) (-CH₂-) | ~3.4 | Quartet | 4H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly dependent on the electronic environment. The carbonyl carbon of the acyl chloride is expected to be the most downfield signal. The aromatic carbons will have their shifts influenced by the attached substituents, and the aliphatic carbons of the methoxy and ethyl groups will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-1 to C-6) | 115 - 160 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methylene (-CH₂) | 40 - 45 |
2D-NMR Spectroscopy
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connection between the methylene quartet and the methyl triplet of the ethyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wikipedia.org The spectrum of this compound is expected to show several characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would be from the carbonyl (C=O) stretch of the acyl chloride and the two sulfonyl (S=O) stretches of the sulfonamide group. These are typically strong and sharp absorptions. Other significant absorptions would include those for the C-O bond of the methoxy group and vibrations associated with the aromatic ring.
Table 3: Predicted Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride | C=O Stretch | 1770 - 1815 | Strong |
| Sulfonamide | S=O Asymmetric Stretch | 1330 - 1370 | Strong |
| Sulfonamide | S=O Symmetric Stretch | 1140 - 1180 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Methoxy Group | C-O Stretch | 1230 - 1270 (asym) & 1020-1060 (sym) | Strong |
| Diethylamino Group | C-N Stretch | 1029 - 1200 | Medium |
| Aromatic C-H | C-H Stretch | >3000 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
For this compound (C₁₂H₁₆ClNO₄S), the high-resolution mass spectrum would confirm its elemental composition. The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.
Electron ionization (EI) would likely cause fragmentation. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways would include the loss of the chlorine atom, the carbonyl group, and cleavage at the sulfonamide group.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value (for ³⁵Cl, ³²S) | Identity | Predicted Fragmentation Pathway |
|---|---|---|
| 309.06 | [M]⁺ | Molecular Ion |
| 311.06 | [M+2]⁺ | Isotope peak due to ³⁷Cl |
| 274 | [M-Cl]⁺ | Loss of a chlorine radical |
| 246 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide |
| 174 | [M-C₄H₁₀NSO₂]⁺ | Cleavage of the diethylsulfamoyl group |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be most appropriate.
A typical setup would involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure sharp peak shapes. Detection would be performed using a UV detector, likely at a wavelength between 220-260 nm where the aromatic ring exhibits strong absorbance. Under specific conditions, the compound would elute at a characteristic retention time. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 5: Hypothetical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, its application to this compound presents challenges. The acyl chloride functional group is highly reactive and susceptible to hydrolysis with trace amounts of water. Furthermore, the compound's relatively high molecular weight and polarity may require high temperatures for volatilization, which could lead to thermal degradation in the GC injector or on the column.
If GC analysis were attempted, it would necessitate the use of a highly inert system and a thermally stable, low-polarity capillary column (e.g., a crosslinked dimethyl polysiloxane phase). The injection port temperature would need to be carefully optimized to ensure volatilization without decomposition. Given these challenges, HPLC is generally the more reliable chromatographic method for the purity assessment of this type of reactive compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and versatile technique for the qualitative monitoring of reactions involving this compound. It allows for the rapid separation of the starting materials, intermediates, and final products, providing a snapshot of the reaction's progress.
Principles and Application:
In a typical TLC analysis, a small sample of the reaction mixture is spotted onto a stationary phase, which is commonly a thin layer of silica (B1680970) gel coated on a solid support. The plate is then placed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Due to the presence of polar functional groups, including the sulfamoyl and methoxy moieties, as well as the reactive benzoyl chloride, the polarity of the mobile phase is a critical parameter.
Solvent Systems and Rf Values:
Visualization:
After development, the separated spots on the TLC plate are visualized. Since many organic compounds, including this compound, are colorless, visualization is often achieved by exposing the plate to ultraviolet (UV) light, under which compounds with a chromophore will appear as dark spots. Alternatively, staining reagents can be used to produce colored spots.
The following table provides a hypothetical example of TLC data for a reaction involving the formation of this compound:
| Compound | Hypothetical Rf Value (Hexane:Ethyl Acetate (B1210297) 2:1) |
| 5-(diethylsulfamoyl)-2-methoxybenzoic acid (Starting Material) | 0.3 |
| This compound (Product) | 0.6 |
Note: The Rf values are illustrative and would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
Methodology:
To perform an X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
Structural Insights:
While a crystal structure for this compound is not publicly available, analysis of related sulfonamide and benzoyl chloride structures allows for predictions of its key structural features. The geometry around the sulfur atom in the diethylsulfamoyl group is expected to be tetrahedral. The benzoyl chloride moiety would be largely planar, with the methoxy group likely exhibiting a specific orientation relative to the aromatic ring due to steric and electronic effects. The dihedral angle between the plane of the aromatic ring and the sulfamoyl group would be a key conformational parameter.
The following table summarizes the expected crystallographic parameters for this compound based on known structures of similar compounds.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P21/c) |
| Bond Lengths (Å) | S=O (~1.43), S-N (~1.65), C=O (~1.19), C-Cl (~1.78) |
| Bond Angles (°) | O-S-O (~120), C-S-N (~107), C-C=O (~120) |
Note: These values are estimations and would require experimental determination.
In Situ Spectroscopic Methods for Real-Time Reaction Monitoring
In situ spectroscopic techniques are invaluable for monitoring chemical reactions in real-time, providing kinetic and mechanistic information without the need for sampling. For the synthesis of this compound, which often involves reactive reagents, these methods are particularly advantageous.
Fourier-Transform Infrared (FTIR) Spectroscopy:
In situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the progress of reactions involving changes in functional groups. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the vibrational spectra of the reacting species can be recorded continuously.
In the synthesis of this compound from the corresponding carboxylic acid, the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm-1) and the C=O stretching band of the acid (around 1700 cm-1) can be monitored. Concurrently, the appearance of the characteristic C=O stretching band of the acyl chloride (typically at a higher frequency, around 1780 cm-1) would signify product formation.
The following table illustrates the key infrared absorption bands that would be monitored during the synthesis of this compound.
| Functional Group | Wavenumber (cm-1) | Observation During Reaction |
| Carboxylic Acid O-H stretch | ~3000 (broad) | Disappears |
| Carboxylic Acid C=O stretch | ~1700 | Disappears |
| Benzoyl Chloride C=O stretch | ~1780 | Appears |
| Sulfonamide S=O stretch (asym) | ~1350 | Remains |
| Sulfonamide S=O stretch (sym) | ~1160 | Remains |
Other In Situ Techniques:
Other in situ spectroscopic methods, such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, could also be employed for reaction monitoring. Raman spectroscopy is particularly useful for monitoring changes in non-polar bonds and can be used in aqueous media. In situ NMR would provide detailed structural information on all species in the reaction mixture over time, offering deep mechanistic insights.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), can elucidate various aspects of the molecular structure and energy.
The three-dimensional structure of 5-(diethylsulfamoyl)-2-methoxybenzoyl chloride is not rigid. The presence of rotatable bonds, such as those in the diethylsulfamoyl and methoxy (B1213986) groups, allows the molecule to adopt various spatial arrangements, or conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy of each conformation. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. nih.govnih.gov
The lowest points on this landscape correspond to the most stable conformations of the molecule. The results of such an analysis would typically be presented in a data table, as shown hypothetically below.
Table 1: Hypothetical Conformational Analysis Data
| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 60 | 180 | 0.00 |
| 2 | 180 | 180 | 1.25 |
Note: This data is illustrative and not based on actual calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com
The energies of the HOMO and LUMO, as well as their spatial distribution, can be calculated using quantum chemical methods. epstem.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.54 |
| LUMO | -1.23 |
Note: This data is illustrative and not based on actual calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to study the step-by-step process of a chemical reaction involving this compound. researchgate.net This is particularly useful for understanding reactions that are difficult to observe experimentally.
A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By modeling the reaction pathway, computational chemists can identify the geometry and energy of the transition state. This information is crucial for understanding the reaction's feasibility and kinetics.
The energy barrier, or activation energy, is the difference in energy between the reactants and the transition state. It represents the minimum energy required for a reaction to occur. Quantum chemical calculations can provide an estimate of this barrier. A lower energy barrier indicates a faster reaction rate.
Table 3: Hypothetical Reaction Energy Profile
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | 25.3 |
Note: This data is illustrative and not based on actual calculations.
Prediction of Spectroscopic Properties
Computational methods can predict the spectroscopic signatures of a molecule, which can aid in its identification and characterization. ehu.es
For instance, the infrared (IR) spectrum, which corresponds to the vibrational modes of the molecule, can be calculated. Each peak in the calculated spectrum corresponds to a specific type of bond vibration (e.g., C=O stretch, S=O stretch). Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound can be predicted, providing a theoretical spectrum that can be compared with experimental data. nih.gov
Table 4: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Peak/Shift | Assignment |
|---|---|---|
| IR | 1780 cm⁻¹ | C=O stretch (benzoyl chloride) |
| ¹H NMR | 7.8 ppm | Aromatic proton |
Note: This data is illustrative and not based on actual calculations.
Molecular Docking and Dynamics Simulations (Focused on Compound-Compound Interactions or Catalyst Binding, Avoiding Biological Systems)
Computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools for investigating the interactions of this compound at an atomic level. While specific studies on this compound's interactions with other small molecules or catalysts are not extensively documented in publicly available literature, the principles of these techniques can be applied to predict and analyze its potential binding modes and dynamic behavior in such contexts. These simulations are crucial for understanding reaction mechanisms, designing catalysts, and predicting the stability of molecular complexes.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, this could involve its interaction with a catalyst's active site. The process involves sampling a large number of possible conformations and orientations of the ligand (in this case, this compound) within the binding site of a receptor (e.g., a catalyst). A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions.
Table 1: Hypothetical Molecular Docking Results of this compound with a Model Catalyst
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues/Atoms of Catalyst | Interacting Atoms of the Compound |
| 1 | -8.5 | Metal Center (e.g., Al) | Carbonyl Oxygen, Chlorine |
| 2 | -7.9 | Aromatic Ring (π-stacking) | Benzene (B151609) Ring |
| 3 | -7.2 | Hydrophobic Pocket | Diethyl Groups |
Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study.
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the compound's behavior over time when interacting with another molecule or catalyst. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, the stability of binding poses, and the influence of solvent.
An MD simulation of the this compound-catalyst complex, identified through docking, could reveal the stability of the key interactions over a simulation period of several nanoseconds. Analysis of the simulation trajectory can provide insights into the flexibility of the compound within the binding site, the role of specific functional groups in maintaining the bound state, and the potential pathways for a catalytic reaction. For example, the simulation might show the elongation of the C-Cl bond in the benzoyl chloride group upon binding to the catalyst, suggesting activation towards nucleophilic attack.
Table 2: Illustrative Interaction Analysis from a Molecular Dynamics Simulation
| Interaction Pair | Average Distance (Å) | Occupancy (%) |
| Catalyst Metal Center – Carbonyl Oxygen | 2.1 | 95 |
| Catalyst Aromatic Ring – Compound Benzene Ring | 3.5 | 78 |
| Catalyst Hydrophobic Residue – Diethyl Group | 4.2 | 65 |
Note: This table presents hypothetical data that could be generated from an MD simulation to quantify the stability of key interactions.
Q & A
Q. What are the recommended synthetic routes for 5-(diethylsulfamoyl)-2-methoxybenzoyl chloride?
Methodological Answer: The synthesis typically involves two key steps:
Sulfonylation and Methoxy Introduction : Start with a substituted benzoic acid derivative. Introduce the diethylsulfamoyl group via sulfonylation using diethylamine and sulfur trioxide derivatives under anhydrous conditions.
Chlorination : Convert the carboxylic acid group to acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Ensure strict anhydrous conditions to prevent hydrolysis .
Challenges : Competing side reactions (e.g., over-sulfonylation) may occur. Optimize reaction time and stoichiometry.
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy proton at δ ~3.8–4.0 ppm, sulfonamide protons at δ ~1.0–1.3 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 345.97 based on analogs) .
- IR Spectroscopy : Identify acyl chloride (C=O stretch ~1770–1810 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) .
Note : Cross-validate with elemental analysis for stoichiometric confirmation.
Q. What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., N₂). Store at 2–8°C to minimize hydrolysis .
- Handling : Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Monitor for HCl off-gassing during chlorination steps .
Q. How can computational modeling predict reactivity in nucleophilic acyl substitutions?
Methodological Answer:
- Collision Cross-Section (CCS) Analysis : Predict intermolecular interactions using CCS values (e.g., [M+H]+ CCS = 178.5 Ų) to model steric hindrance .
- DFT Calculations : Simulate transition states for reactions with amines or alcohols. Focus on electron-withdrawing effects of the sulfamoyl group .
Example : The diethylsulfamoyl group increases electrophilicity at the acyl carbon, accelerating reactions with primary amines.
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer:
- Observed Contradictions : Yields vary (40–85%) due to moisture sensitivity and competing hydrolysis.
- Resolution Strategies :
- Use molecular sieves during chlorination to absorb residual water .
- Monitor reaction progress via TLC (eluent: hexane/EtOAc 7:3) to terminate at optimal conversion .
Q. How does the compound’s electronic configuration influence its spectroscopic signatures?
Methodological Answer:
- UV-Vis Spectroscopy : The sulfamoyl group induces a bathochromic shift (λmax ~270 nm) due to n→π* transitions .
- X-ray Crystallography : Resolve crystal packing effects from the methoxy group’s electron-donating nature, which reduces planarity of the benzene ring .
Note : Compare with analogs (e.g., 4-methoxybenzoyl chloride) to isolate electronic effects .
Q. What structure-activity relationships (SARs) are observed in pharmacological analogs?
Methodological Answer:
- Key SAR Findings :
- Diethylsulfamoyl Group : Enhances lipophilicity and membrane permeability vs. methyl analogs .
- Methoxy Position : Ortho-substitution (2-methoxy) increases steric hindrance, reducing reactivity with bulky nucleophiles .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Critical Issues :
- Exothermic Chlorination : Use jacketed reactors to control temperature during SOCl₂ addition .
- Purification : Employ flash chromatography (silica gel, gradient elution) to separate hydrolyzed byproducts .
Q. Scale-Up Protocol :
Start with 10 mmol scale.
Optimize solvent volume (e.g., 20 mL/g substrate in DCM).
Validate reproducibility across 3 batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
